Cas no 854897-26-0 (7-Aminocinnolin-4-ol)

7-Aminocinnolin-4-ol 化学的及び物理的性質
名前と識別子
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- 7-Aminocinnolin-4-ol
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- インチ: 1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,9H2,(H,11,12)
- InChIKey: NHGHBJJVXVNXKH-UHFFFAOYSA-N
- ほほえんだ: O=C1C=NNC2C=C(C=CC=21)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 226
- トポロジー分子極性表面積: 67.5
- 疎水性パラメータ計算基準値(XlogP): 0.1
7-Aminocinnolin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638214-1g |
7-Aminocinnolin-4-ol |
854897-26-0 | 98% | 1g |
¥13739.00 | 2024-07-28 | |
Alichem | A449042533-1g |
7-Aminocinnolin-4-ol |
854897-26-0 | 95% | 1g |
$1372.00 | 2023-08-31 |
7-Aminocinnolin-4-ol 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
7-Aminocinnolin-4-olに関する追加情報
Professional Introduction to Compound with CAS No. 854897-26-0 and Product Name: 7-Aminocinnolin-4-ol
7-Aminocinnolin-4-ol, identified by the Chemical Abstracts Service registry number CAS No. 854897-26-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic amine has garnered attention due to its structural uniqueness and potential biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The compound belongs to the cinnoline family, a class of nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties.
The molecular structure of 7-Aminocinnolin-4-ol consists of a benzene ring fused to a pyridine ring, with an amino group (-NH₂) at the 7-position and a hydroxyl group (-OH) at the 4-position. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in drug design. The presence of both polar functional groups enhances its solubility in polar solvents, facilitating its use in various biochemical assays and pharmaceutical formulations.
In recent years, 7-Aminocinnolin-4-ol has been explored as a potential intermediate in the synthesis of bioactive molecules. Its cinnoline core is a privileged scaffold that has been utilized in the development of compounds with diverse biological functions, including antimicrobial, anti-inflammatory, and anticancer activities. The amino group at the 7-position serves as a versatile handle for further derivatization, allowing chemists to modify the molecule's properties while retaining its core pharmacophore.
One of the most compelling aspects of 7-Aminocinnolin-4-ol is its potential application in oncology research. Preclinical studies have demonstrated that derivatives of cinnoline-based compounds can exhibit inhibitory effects on various kinases and other enzymes involved in cancer cell proliferation and survival. Specifically, modifications at the 4-position hydroxyl group have shown promise in enhancing binding affinity to target proteins, leading to more potent and selective therapeutic agents.
The synthesis of 7-Aminocinnolin-4-ol involves multi-step organic transformations that highlight its synthetic utility. Traditional methods often employ cyclization reactions followed by functional group interconversions to achieve the desired structure. However, modern synthetic approaches have focused on optimizing these processes for higher yields and improved scalability, which are crucial for industrial applications. Advances in catalytic systems and green chemistry principles have further refined these synthetic routes, making them more sustainable and cost-effective.
From a computational chemistry perspective, 7-Aminocinnolin-4-ol has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into the compound's binding modes and have guided the design of more effective derivatives. For instance, virtual screening techniques have been used to identify novel analogs with enhanced pharmacological profiles based on the structural features of 7-Aminocinnolin-4-ol.
The pharmacokinetic properties of 7-Aminocinnolin-4-ol are also of great interest. Initial pharmacokinetic studies suggest that this compound exhibits moderate oral bioavailability and reasonable tissue distribution, which are critical factors for its clinical translation. However, further investigations are needed to optimize its metabolic stability and reduce potential side effects associated with nitrogen-containing heterocycles.
In conclusion, 7-Aminocinnolin-4-ol (CAS No. 854897-26-0) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a scaffold for drug development underscores the importance of heterocyclic chemistry in medicinal innovation. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the quest for novel therapeutic agents.
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